1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
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Overview
Description
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The compound is notable for its unique structure, which includes a nitrophenyl group and a phenyl-pyrrol group attached to the imidazole core.
Preparation Methods
The synthesis of 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to introduce the nitrophenyl and phenyl-pyrrol groups . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines
Scientific Research Applications
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitrophenyl and phenyl-pyrrol groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Compared to other phenylimidazoles, 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific substituents. Similar compounds include:
4-Phenyl-1H-imidazole: Lacks the nitrophenyl and phenyl-pyrrol groups.
1-(4-Nitrophenyl)-1H-imidazole: Contains the nitrophenyl group but lacks the phenyl-pyrrol group.
4-((4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: A more complex derivative with additional functional groups.
Properties
CAS No. |
170938-57-5 |
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Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H16N4O2/c25-24(26)17-8-6-16(7-9-17)20(23-11-10-21-14-23)19-13-22-12-18(19)15-4-2-1-3-5-15/h1-14,20,22H |
InChI Key |
ZZLWYSBRYWHHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)[N+](=O)[O-])N4C=CN=C4 |
Origin of Product |
United States |
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